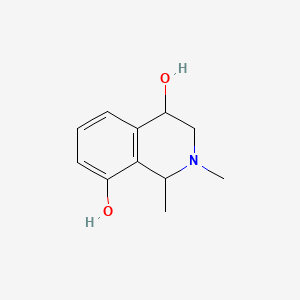

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

Synthesis Analysis

Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis

The tetrahydroisoquinoline skeleton is encountered in a number of bioactive compounds and drugs . THIQs with stereogenic center at position C(1) are the key fragments of diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis

Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 . Also, the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline is indispensable for better reaction performance as otherwise nitrogen of unprotected tetrahydroisoquinoline can undergo oxidation .Physical And Chemical Properties Analysis

Tetrahydroisoquinoline is a colorless viscous liquid that is miscible with most organic solvents . It has a molecular weight of 133.19 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis :

- Dimethyl 1,2,3,4-tetrahydro-4-oxoquinazoline-2,2-dicarbamates and dimethyl 1,2-dihydronaphth[1,2-d]oxazole-2,2-dicarbamate were synthesized, involving compounds structurally related to 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline (White & Baker, 1990).

- N-Methylisosalsoline, a major alkaloid isolated from Hammada scoparia leaves, structurally related to the compound , was characterized by NMR and X-ray techniques (Jarraya et al., 2008).

Chemical Interactions and Complex Formation :

- Metal complexes of similar tetrahydroisoquinoline derivatives were synthesized, exploring their coordination behavior and structure using X-ray diffraction and spectroscopic methods (Sokol et al., 2004).

Biological Implications :

- Novel endogenous amines structurally similar to 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline were identified in human brains, suggesting potential relevance in neurodegenerative diseases like Parkinson's (Niwa et al., 1991).

Pharmacological Activities :

- Synthesis of tetrahydroisoquinolines and their analogues, including structures related to the compound , demonstrated potential pharmacological applications (Chen, Wang, & Sun, 2013).

- Evaluation of local anesthetic activity, acute toxicity, and structure-toxicity relationships in a series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives revealed significant findings relevant to medical applications (Azamatov et al., 2023).

- Analgesic and anti-inflammatory effects of a derivative of tetrahydroisoquinoline were studied, highlighting its potential use as a non-narcotic analgesic (Rakhmanova et al., 2022).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-11-8(4-3-5-9(11)13)10(14)6-12(7)2/h3-5,7,10,13-14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBRAZPZFNVIKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC=C2O)C(CN1C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)